molecular formula C10H10F3NO B2478409 Ethyl 4-(trifluoromethyl)benzene-1-carboximidate CAS No. 57870-03-8

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate

Cat. No.: B2478409
CAS No.: 57870-03-8
M. Wt: 217.191
InChI Key: OQWJBTBBKXKOEA-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to an ethyl carboximidate group

Scientific Research Applications

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboximidate group can form covalent bonds with nucleophilic sites in target molecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and carboximidate groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTBBKXKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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